BenchChemオンラインストアへようこそ!

tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

medicinal chemistry structure-activity relationship regioselectivity

tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 1360438‑06‑7, MDL MFCD18762011) is an N‑Boc‑protected tetrahydro‑1,4‑benzodiazepine building block bearing a single bromine substituent at the 9‑position. With a molecular formula of C₁₄H₁₉BrN₂O₂, a molecular weight of 327.22 g mol⁻¹, and a commercial purity of ≥95 % , this compound serves as a synthetic intermediate for constructing more complex benzodiazepine pharmacophores via cross‑coupling or nucleophilic aromatic substitution.

Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
CAS No. 1360438-06-7
Cat. No. B1374620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
CAS1360438-06-7
Molecular FormulaC14H19BrN2O2
Molecular Weight327.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br
InChIInChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3
InChIKeyFOGWMTVSQYZVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 1360438-06-7): Procurement Snapshot for a C9‑Brominated Boc‑Benzodiazepine Intermediate


tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 1360438‑06‑7, MDL MFCD18762011) is an N‑Boc‑protected tetrahydro‑1,4‑benzodiazepine building block bearing a single bromine substituent at the 9‑position . With a molecular formula of C₁₄H₁₉BrN₂O₂, a molecular weight of 327.22 g mol⁻¹, and a commercial purity of ≥95 % , this compound serves as a synthetic intermediate for constructing more complex benzodiazepine pharmacophores via cross‑coupling or nucleophilic aromatic substitution . Its defining features—the electron‑withdrawing Boc group on N4 and the C9‑bromine—differentiate it from earlier‑generation benzodiazepine scaffolds that are typically functionalised at C7 or C8 .

Why Generic 1,4‑Benzodiazepine Intermediates Cannot Replace tert-Butyl 9‑bromo‑2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepine‑4‑carboxylate


Despite their common tetrahydro‑1,4‑benzodiazepine core, Boc‑protected bromo‑benzodiazepines are not interchangeable building blocks because the position of the bromine atom governs both the electronic landscape of the aromatic ring and the success of downstream transformations such as Suzuki, Buchwald, or Sonogashira couplings . The 9‑bromo regioisomer (target compound) places the halogen in a sterically distinct environment compared to the more abundant 7‑bromo isomer (CAS 886364‑30‑3) . This positional shift alters the regioselectivity of cross‑coupling, the conformation of the final pharmacophore, and ultimately the biological target engagement profile of the derived library members. Substituting the 9‑bromo intermediate with a 7‑ or 8‑bromo congener without re‑optimising the synthetic route can therefore lead to failed coupling reactions, undesired regioisomeric products, or loss of structure‑activity relationships in downstream assays.

Quantitative Evidence Supporting the Selection of tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate Over Positional Isomer Analogs


Bromine Regioisomer Positioning Drives Differential Calculated Steric and Electronic Parameters Relative to 7‑Bromo and 8‑Bromo Isomers

The 9‑bromo substitution pattern of the target compound positions the halogen ortho to the aniline nitrogen, creating a distinct steric environment compared with the 7‑bromo isomer (para to aniline N) and the 8‑bromo isomer (meta to aniline N) . Computed molecular properties for the target compound include a polar surface area of 41.57 Ų, a freely rotatable bond count of 2, and a calculated Log P of 2.88 (estimated via ChemBase) [1]. In contrast, the 7‑bromo isomer (CAS 886364‑30‑3) shares the same molecular formula but exhibits a different SMILES string reflecting the shifted bromine, leading to altered dipole moment and electrostatic potential surfaces that are critical for molecular recognition . No public experimental comparative dataset (e.g., Hammett σ, coupling rate constants) was identified for these specific regioisomers.

medicinal chemistry structure-activity relationship regioselectivity

N4‑Boc Protection Confers Orthogonal Deprotection Selectivity Versus N1‑Protected or Unprotected Benzodiazepine Scaffolds

The tert‑butyloxycarbonyl (Boc) group on the N4 nitrogen of the target compound enables selective deprotection under mild acidic conditions (e.g., TFA or HCl), leaving the bromine substituent intact and allowing subsequent functionalisation of the liberated secondary amine . In contrast, the non‑Boc‑protected analogue 9‑bromo‑2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepine dihydrochloride (CAS 2418720‑37‑1) lacks orthogonal protection and requires different handling and purification strategies . The 1‑Boc isomer (tert‑butyl 2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepine‑1‑carboxylate, CAS 1087800‑69‑8) places the protecting group on the aromatic‑ring‑bearing nitrogen, resulting in markedly different reactivity and steric accessibility at the N4 position . Quantitative comparative deprotection rates or reaction yields are not publicly reported for these specific compounds.

synthetic methodology protecting group strategy solid-phase synthesis

Commercial Availability and Pricing of the 9‑Bromo Isomer Contrast with the 7‑Bromo Isomer, Impacting Procurement Lead Time and Scale‑Up Feasibility

The target compound is available from a limited number of vendors. Fujifilm Wako offers the compound in quantities from 100 mg (¥163,700) to 10 g (¥2,026,700), typically with a 95 % purity specification . AChemBlock lists the compound at a unit price of $1,795 per gram . In contrast, the 7‑bromo isomer (CAS 886364‑30‑3) is stocked by multiple suppliers (Fluorochem, BOC Sciences, Santa Cruz Biotech) with purities up to 98 % and generally lower per‑gram pricing, reflecting its broader use and larger production scale . This supply‑side asymmetry means that sourcing the 9‑bromo isomer requires longer lead times and higher cost, which must be factored into project planning.

procurement supply chain building blocks

Log P and Polar Surface Area Predict Sufficient Permeability and CNS Multiparameter Optimisation Compatibility Relative to Other Halogenated Benzodiazepine Intermediates

The target compound exhibits a calculated Log P of 2.88 and a topological polar surface area (TPSA) of 41.57 Ų [1]. These values fall within the favourable ranges for CNS drug candidates (Log P ≈ 2–5, TPSA < 90 Ų according to Wager et al. criteria). By comparison, the 7‑bromo isomer (CAS 886364‑30‑3) is predicted to have a similar Log P and TPSA because the molecular formula and halogen type are identical, but the spatial orientation of the bromine alters the molecular dipole and hydrogen‑bonding capacity of the adjacent aniline NH . No experimental Log P or permeability measurements for these specific regioisomers were found in the public domain.

ADME drug-likeness CNS drug discovery

Aryl Bromide at C9 Serves as a Synthetic Handle for Diversification via Cross‑Coupling, Complementing the Boc‑Deprotection‑Cyclisation Sequence Used in BET Bromodomain Inhibitor Synthesis

The C9‑bromine participates in palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald, Sonogashira), enabling late‑stage diversification of the benzodiazepine core . This strategy mirrors the synthetic logic employed in the discovery of triazolo‑benzodiazepine BET bromodomain inhibitors such as I‑BET762, where an aryl halide on the benzodiazepine ring is used to introduce variable substituents that probe the bromodomain acetyl‑lysine binding pocket [1]. The 9‑bromo position is particularly relevant for analogues that require a vector directed toward the WPF shelf or ZA channel of BET bromodomains, although no direct comparative coupling yields for 9‑bromo vs 7‑bromo intermediates have been published in an open forum.

cross-coupling diversification BET bromodomain

Limited Supplier Pool for the 9‑Bromo Isomer Creates a Single‑Source Risk That Must Be Managed, Unlike the Multi‑Source 7‑Bromo Isomer

As of early 2025, the 9‑bromo isomer is stocked by approximately three catalog suppliers globally (Fujifilm Wako/Enamine, AChemBlock, LeYan), whereas the 7‑bromo isomer is listed by more than ten vendors (Fluorochem, BOC Sciences, Santa Cruz Biotech, Aladdin, etc.) . This narrow supplier base for the 9‑bromo compound increases vulnerability to stock‑outs, batch variability, and price volatility. Researchers planning multi‑step syntheses that are critically dependent on the 9‑bromo substitution should secure a second-source qualification or maintain a safety stock exceeding projected campaign needs.

supply chain risk single-source procurement strategy

Optimal Use Cases for tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Regioisomerically Pure BET Bromodomain Probe Molecules Requiring a C9 Vector

When a structure‑based drug design campaign identifies that substituents projecting from the 9‑position of the benzodiazepine core occupy a critical sub‑pocket (e.g., the WPF shelf of BRD4), the 9‑bromo intermediate is the mandatory starting point. The Boc group on N4 allows incorporation of the bromine before the triazole ring‑forming step, mirroring the synthetic sequence used to create I‑BET762 analogues [1]. Using a 7‑ or 8‑bromo isomer would produce a regioisomeric final compound with a drastically different binding pose, as established in the broader class of triazolo‑benzodiazepine BET inhibitors.

Parallel Library Synthesis Leveraging Orthogonal N4‑Boc Protection for Ugi/De‑Boc/Cyclize (UDC) Strategies

The N4‑Boc‑protected 9‑bromo scaffold is compatible with UDC multicomponent strategies, where the Boc group is deprotected in situ after an Ugi reaction to trigger cyclisation to the 1,4‑benzodiazepine core [2]. This approach permits rapid generation of diverse 9‑substituted libraries when the bromine is subsequently elaborated via Suzuki coupling. The orthogonal protection at N4 (versus N1‑Boc isomers) ensures that cyclisation occurs with the correct regiochemistry, preventing formation of undesired 1,5‑benzodiazepine by‑products.

CNS Lead Optimisation Where Calculated Physicochemical Properties Predict Favourable Brain Penetration

With a calculated Log P of 2.88 and a TPSA of 41.57 Ų, the target compound falls within the optimal CNS drug space [3]. Medicinal chemists developing CNS‑penetrant benzodiazepine‑derived ligands (e.g., for GABA‑A receptor subtypes or translocator protein) can use this intermediate to access analogues that are predicted to maintain permeability while varying the 9‑position substituent. The bromine serves as both a synthetic handle and a lipophilicity modulator; replacing it with polar groups after coupling can fine‑tune CNS exposure without altering the core scaffold.

Chemical Biology Tool Compound Synthesis Where a Heavy Atom (Br) Enables Phasing for X‑ray Crystallography

The bromine atom at C9 can be exploited for experimental phasing in protein‑ligand co‑crystallography (single‑wavelength anomalous dispersion, SAD). When the 9‑bromo intermediate is incorporated into a ligand that is subsequently soaked into a crystal of the target protein, the anomalous signal from bromine facilitates structure solution. This application uniquely favours the 9‑bromo isomer if the binding mode dictates that the halogen must occupy a specific position relative to the protein surface to avoid steric clash while still providing sufficient anomalous scattering .

Quote Request

Request a Quote for tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.